4-(5-Oxazolyl)benzohydrazide

Description

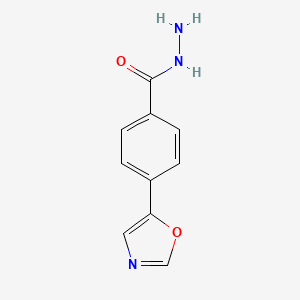

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYJVYAAIVMXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630614 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-14-7 | |

| Record name | 4-(5-Oxazolyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Oxazolyl)benzohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(5-Oxazolyl)benzohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating available data on its synthesis, characterization, and potential biological relevance.

Chemical Identity and Physical Properties

This compound is a carbohydrazide derivative containing a central benzene ring substituted with an oxazole ring and a hydrazide functional group. Its chemical structure combines the features of a benzohydrazide, a class of compounds known for a wide range of biological activities, with an oxazole moiety, a five-membered aromatic heterocycle also found in numerous pharmacologically active compounds.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(oxazol-5-yl)benzohydrazide | [2] |

| CAS Number | 886362-14-7 | [2] |

| Molecular Formula | C₁₀H₉N₃O₂ | [2][3] |

| Molecular Weight | 203.20 g/mol | [2][3] |

| Appearance | White to beige needle-like crystals or powder (inferred from related compounds) | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage | Room temperature, dry | [3] |

Structural Information

The molecular structure of this compound is characterized by a phenyl ring at the core. A hydrazide group (-CONHNH₂) is attached to the fourth position of this ring, and an oxazole ring is attached at the fifth position.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons on the benzene and oxazole rings, as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group.[5] |

| ¹³C NMR | Resonances for the carbonyl carbon of the hydrazide, as well as aromatic carbons of the benzene and oxazole rings.[5] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II). Aromatic C-H and C=C stretching bands are also expected.[6][8] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (203.20 g/mol ).[4] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of benzohydrazides and oxazoles.

A plausible synthetic route would involve two main steps:

-

Formation of the Benzohydrazide: This is typically achieved by the reaction of a corresponding methyl benzoate with hydrazine hydrate.[9]

-

Formation of the Oxazole Ring: The oxazole ring can be constructed through various methods, such as the Van Leusen reaction or from an α-haloketone and an amide.

The following diagram illustrates a potential synthetic pathway starting from 4-formylbenzoic acid.

Figure 2: A proposed synthetic pathway for this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader classes of benzohydrazides and oxazole derivatives are known to possess a wide range of pharmacological properties.

-

Antimicrobial and Antifungal Activity: Benzohydrazide derivatives have been extensively studied for their antibacterial and antifungal properties.[9] One commercial supplier notes that this compound is used in pharmaceutical research as a key intermediate in the synthesis of antimicrobial and antifungal agents.[3] The oxazole moiety is also a common feature in many antimicrobial compounds.[10]

-

Enzyme Inhibition: The hydrazide functionality and the heterocyclic oxazole ring suggest that this compound may act as an enzyme inhibitor.[3] Benzohydrazides have been investigated as inhibitors for various enzymes, and oxazole-containing compounds have also shown inhibitory activity against a range of enzymatic targets.[11]

-

Anticancer Activity: Numerous benzohydrazide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[9]

The combination of the benzohydrazide and oxazole scaffolds in a single molecule makes this compound a promising candidate for further investigation in drug discovery programs. Structure-activity relationship (SAR) studies on related oxazole-benzamide compounds have shown that modifications to the oxazole and benzamide portions of the molecule can significantly impact antibacterial activity, suggesting that this scaffold is amenable to optimization.[12]

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care. The following is a summary of potential hazards; however, a specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling.

Table 3: Hazard Information for a Related Benzohydrazide Compound

| Hazard | Description |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[1]

Conclusion

This compound is a molecule with significant potential for further exploration in the field of medicinal chemistry. While specific experimental data on its physical properties, spectroscopy, and biological activity are currently limited in the public domain, its structural features suggest a range of promising pharmacological activities. This technical guide serves as a foundational resource to encourage and facilitate future research into this intriguing compound. Further studies are warranted to fully elucidate its chemical and biological profile and to explore its potential as a lead compound for the development of new therapeutic agents.

References

- 1. fishersci.com [fishersci.com]

- 2. 886362-14-7 | this compound - AiFChem [aifchem.com]

- 3. tapazol.co.il [tapazol.co.il]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 4-nitro-, hydrazide | C7H7N3O3 | CID 3693744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, hydrazide [webbook.nist.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]

- 12. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-(5-Oxazolyl)benzohydrazide (CAS 886362-14-7)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of publicly available information regarding CAS number 886362-14-7, identified as 4-(5-Oxazolyl)benzohydrazide. It is important to note that detailed experimental characterization data and specific biological activity studies for this particular compound are limited in the public domain. The information presented herein is a compilation of data for the compound itself where available, supplemented with information on related benzohydrazide and oxazole compounds to provide a general context for its potential properties and synthesis.

Core Compound Identification

| Parameter | Value | Source |

| CAS Number | 886362-14-7 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Synonyms | 4-(oxazol-5-yl)benzohydrazide | N/A |

Physicochemical and Safety Data

Table 2.1: Hazard Information

| Hazard Statement(s) | Precautionary Statement(s) |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data for a closely related compound, benzohydrazide, indicates a melting point of 115 °C.[2]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach for benzohydrazide derivatives involves the reaction of a corresponding ester with hydrazine hydrate.[3][4] The synthesis of the oxazole ring can be achieved through various methods, including the Van Leusen reaction.[5]

A plausible synthetic route, based on general organic chemistry principles and synthesis of similar compounds, is conceptualized below.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocols for Characterization of Related Benzohydrazides

While specific data for this compound is unavailable, the following are typical experimental protocols used for the characterization of similar benzohydrazide and oxazole-containing compounds.[3][4][6][7]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using DMSO-d₆ or CDCl₃ as a solvent and Tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm.

-

¹³C-NMR: Spectra are recorded on a 75 or 100 MHz spectrometer with complete proton decoupling.

3.2.2. Mass Spectrometry (MS)

-

Mass spectra are often obtained using an electrospray ionization (ESI) source. Data is reported as mass-to-charge ratio (m/z).

3.2.3. Infrared (IR) Spectroscopy

-

IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets. Characteristic peaks are reported in wavenumbers (cm⁻¹).

3.2.4. Elemental Analysis

-

Carbon, Hydrogen, and Nitrogen content are determined using a CHN elemental analyzer. The results are compared with calculated theoretical values.

Potential Biological Activity and Applications

Specific biological screening data for this compound is not available in the public domain. However, the benzohydrazide and oxazole moieties are present in many compounds with a wide range of biological activities.

-

Benzohydrazide Derivatives: This class of compounds has been investigated for various pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[8][9][10][11]

-

Oxazole Derivatives: The oxazole ring is a common scaffold in medicinal chemistry and is found in compounds with antimicrobial, antifungal, and anticancer activities.[12]

One commercial source suggests that this compound is used in pharmaceutical research as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial and antifungal agents. It is also suggested to have potential in the design of enzyme inhibitors and in materials science for developing fluorescent probes and sensors.[1] Without specific studies on this compound, these remain potential, unverified applications.

Signaling Pathways and Mechanism of Action

There is no information available in the searched literature regarding any specific signaling pathways modulated by this compound or its mechanism of action. Research on related benzohydrazide-containing compounds has explored their potential as inhibitors of various enzymes, but this cannot be directly extrapolated to the target compound without specific experimental evidence.

Conclusion

This compound (CAS 886362-14-7) is a chemical intermediate with potential applications in pharmaceutical and materials science research. While its basic chemical identity is established, there is a significant lack of publicly available, detailed experimental characterization data and biological activity studies for this specific molecule. Researchers interested in this compound would need to perform de novo characterization and biological screening to ascertain its properties and potential applications. The information provided on related compounds can serve as a guide for designing such experimental investigations.

References

- 1. This compound [myskinrecipes.com]

- 2. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide [mdpi.com]

- 4. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molnova.com [molnova.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(5-Oxazolyl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 4-(5-Oxazolyl)benzohydrazide. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and analytical chemistry.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on the analysis of structurally similar compounds, primarily 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide.[1][2] These predictions provide a foundational dataset for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 | Singlet | 1H | -NH- (Amide) |

| ~8.1 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.9 | Doublet | 2H | Aromatic (meta to C=O) |

| ~7.5 | Singlet | 1H | Oxazole Ring (C4-H) |

| ~7.0 | Singlet | 1H | Oxazole Ring (C2-H) |

| ~4.6 | Singlet | 2H | -NH₂ (Hydrazide) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~160 | C5 (Oxazole) |

| ~151 | C2 (Oxazole) |

| ~137 | Aromatic (quaternary, C-C=O) |

| ~130 | Aromatic (CH, ortho to C=O) |

| ~128 | Aromatic (CH, meta to C=O) |

| ~125 | Aromatic (quaternary, C-Oxazole) |

| ~122 | C4 (Oxazole) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (Amide and Hydrazide) |

| 3100 - 3000 | Medium | C-H Stretching (Aromatic and Oxazole) |

| ~1660 | Strong | C=O Stretching (Amide I) |

| ~1610 | Medium | N-H Bending (Amide II) |

| 1600 - 1450 | Medium to Weak | C=C and C=N Stretching (Aromatic and Oxazole Rings) |

| ~1300 | Medium | C-N Stretching |

| 900 - 675 | Strong | C-H Out-of-Plane Bending (Aromatic) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 203.07 | [M]⁺ (Molecular Ion) |

| 174.06 | [M - NHNH₂]⁺ |

| 146.05 | [M - CONHNH₂]⁺ |

| 118.04 | [C₇H₄NO]⁺ |

| 90.03 | [C₆H₄N]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 5 seconds

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: Collect a background spectrum of the empty sample compartment.

Data Processing:

-

Perform a background subtraction from the sample spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[3]

-

If any solid particles are present, filter the solution.[3]

Data Acquisition (EI Mode):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50 - 500

-

Scan Speed: 1 scan/second

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Initial Biological Activity Screening of 4-(5-Oxazolyl)benzohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of 4-(5-oxazolyl)benzohydrazide derivatives. Due to the limited availability of data on this specific scaffold, this document synthesizes information from structurally related benzohydrazide and oxazole derivatives to propose a robust framework for screening. The methodologies and potential activities outlined herein are based on established protocols for analogous compounds and serve as a foundational resource for researchers entering this area of drug discovery.

Introduction

Benzohydrazide and oxazole moieties are prominent pharmacophores known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The conjugation of these two heterocyclic systems into a single molecular entity, the this compound scaffold, presents a promising avenue for the development of novel therapeutic agents. This guide details the synthetic strategies, experimental protocols for biological evaluation, and data presentation for the initial screening of these derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A generalized synthetic route is proposed, drawing parallels from the synthesis of similar oxadiazole-benzohydrazide compounds.[3][4] The key steps involve the formation of the oxazole ring followed by the generation of the hydrazide moiety.

A plausible synthetic pathway is outlined below:

Caption: Generalized synthetic workflow for this compound derivatives.

Initial Biological Activity Screening

The initial screening of this compound derivatives should encompass a battery of in vitro assays to identify potential therapeutic applications. Based on the known activities of related compounds, the primary areas of investigation should include antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard metric for antimicrobial activity. The broth microdilution method is a commonly used technique.[5][6]

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening should be presented in a clear and concise tabular format.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative 1 | Data | Data | Data |

| Derivative 2 | Data | Data | Data |

| ... | ... | ... | ... |

| Standard Drug | Data | Data | Data |

Data in this table is hypothetical and should be replaced with experimental results.

Anticancer Activity Screening

The cytotoxic effects of the this compound derivatives can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation: Anticancer Activity

The IC50 values for each compound against different cancer cell lines should be tabulated for easy comparison.

| Compound | A549 (Lung Cancer) (IC50, µM) | MCF-7 (Breast Cancer) (IC50, µM) | HepG2 (Liver Cancer) (IC50, µM) |

| Derivative 1 | Data | Data | Data |

| Derivative 2 | Data | Data | Data |

| ... | ... | ... | ... |

| Standard Drug | Data | Data | Data |

Data in this table is hypothetical and should be replaced with experimental results.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the derivatives can be initially evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production.[2]

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in a 96-well plate.

-

Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compounds for a short period, followed by stimulation with LPS to induce NO production.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity

The percentage of nitric oxide inhibition at a specific concentration or the IC50 values for NO inhibition should be presented in a table.

| Compound | NO Inhibition (%) at [X] µM | IC50 for NO Inhibition (µM) |

| Derivative 1 | Data | Data |

| Derivative 2 | Data | Data |

| ... | ... | ... |

| Standard Drug | Data | Data |

Data in this table is hypothetical and should be replaced with experimental results.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are yet to be elucidated, insights can be drawn from related compounds. For instance, some benzoxazole derivatives have been shown to inhibit the MD2/TLR4 signaling pathway, which is crucial in the inflammatory response.[8] Certain oxazolo[5,4-d]pyrimidine derivatives have demonstrated anticancer activity through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[9][10]

Caption: Plausible signaling pathways for the anti-inflammatory and anticancer activities.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a foundational framework for the initial biological activity screening of its derivatives, drawing upon established methodologies for structurally related compounds. A systematic approach to synthesis and screening, as outlined in this document, will be instrumental in uncovering the therapeutic potential of this novel class of compounds. Further studies will be required to elucidate the specific mechanisms of action and to optimize the lead compounds for further development.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 4-(5-Oxazolyl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Oxazolyl)benzohydrazide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzohydrazide and oxazole moieties in various biologically active molecules. Understanding the physicochemical properties, particularly solubility and stability, is a critical prerequisite for its development as a potential therapeutic agent. These parameters are fundamental to formulation development, bioavailability, and ensuring the safety and efficacy of the final drug product.

This technical guide outlines the essential studies required to characterize the solubility and stability profile of this compound. It includes detailed, representative experimental protocols, frameworks for data presentation, and logical workflows to guide the research process.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) in various media is a key determinant of its absorption and bioavailability. The following sections detail the methodologies for a comprehensive solubility assessment.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol describes the shake-flask method, a standard technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Purified water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.

-

Shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Perform the experiment in triplicate for each solvent.

Data Presentation: Solubility Data

The quantitative solubility data should be summarized in a clear and structured table.

Table 1: Representative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Qualitative Solubility |

| Purified Water | 25 | Data not available | Expected to be sparingly soluble |

| 0.1 N HCl | 25 | Data not available | To be determined |

| PBS (pH 7.4) | 37 | Data not available | To be determined |

| DMSO | 25 | Data not available | Expected to be soluble |

| Ethanol | 25 | Data not available | To be determined |

| Methanol | 25 | Data not available | To be determined |

| Acetonitrile | 25 | Data not available | To be determined |

Note: Based on similar structures like 4-Aminobenzoic acid hydrazide, solubility is expected to be higher in organic solvents like DMSO[1].

Stability Studies and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[2] These studies are also crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60 °C) for a specified period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

-

Incubate at room temperature or a slightly elevated temperature.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC. Major degradation is often observed in alkaline conditions for similar compounds.[3]

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the sample at room temperature and protected from light.

-

Analyze samples at different time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period.[4]

-

Also, prepare a solution of the compound and expose it to heat.

-

Analyze the samples by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

Data Presentation: Stability Data

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 2: Representative Forced Degradation of this compound

| Stress Condition | Time | % Assay of Parent Compound | % Degradation | No. of Degradation Products |

| 0.1 N HCl (60 °C) | To be determined | Data not available | Data not available | Data not available |

| 0.1 N NaOH (RT) | To be determined | Data not available | Data not available | Data not available |

| 3% H₂O₂ (RT) | To be determined | Data not available | Data not available | Data not available |

| Thermal (80 °C, Solid) | To be determined | Data not available | Data not available | Data not available |

| Photolytic (ICH Q1B) | To be determined | Data not available | Data not available | Data not available |

Note: Oxadiazole derivatives have shown maximum stability in the pH range of 3-5, with increased degradation at higher or lower pH.[5]

Visualization of Workflows

General Workflow for Solubility and Stability Studies

The following diagram illustrates the logical flow of the experimental work.

Caption: Workflow for Solubility and Stability Studies.

Forced Degradation Experimental Workflow

This diagram details the steps involved in the forced degradation studies.

Caption: Forced Degradation Experimental Workflow.

Conclusion

The solubility and stability of this compound are paramount to its potential development as a pharmaceutical agent. This guide provides a robust framework for conducting these essential studies. While specific data for this compound is pending, the outlined protocols and data management structures, derived from studies on similar chemical entities, offer a clear path for researchers. The successful execution of these studies will provide the foundational knowledge required for formulation design, the establishment of appropriate storage conditions, and the assurance of product quality and performance.

References

The Multifaceted Mechanisms of Action of Oxazolyl Benzohydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oxazolyl benzohydrazide and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide delves into the core mechanisms of action through which these compounds exert their therapeutic effects, ranging from anticancer and antifungal to antibacterial properties. The information presented herein is a synthesis of current scientific literature, intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Inhibition of Succinate Dehydrogenase (SDH) in Fungal Pathogens

A primary mechanism of action for a subset of oxazolyl benzohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungal pathogens.[1][2] By targeting SDH, these compounds disrupt cellular respiration and energy production, leading to fungal cell death. This mode of action is particularly relevant for the development of novel agricultural fungicides.[1][2][3][4]

Quantitative Data: Antifungal Activity and SDH Inhibition

The following table summarizes the in vitro antifungal activity and SDH inhibitory potency of representative pyrazol-5-yl-benzamide derivatives containing an oxazole group.

| Compound | Target Fungus | EC50 (mg/L) | SDH IC50 (µM) | Reference |

| C13 | Sclerotinia sclerotiorum | 0.69 | Not Reported | [1] |

| C14 | Sclerotinia sclerotiorum | 0.26 | Not Reported | [1] |

| C16 | Sclerotinia sclerotiorum | 0.95 | Not Reported | [1] |

| 7d | Rhizoctonia solani | Not Reported | 3.293 | [5] |

| A6 | Colletotrichum gloeosporioides | 0.71 | 11.02 (R. solani) | [2] |

| A11 | Colletotrichum gloeosporioides | 0.40 | Not Reported | [2] |

| A17 | Colletotrichum gloeosporioides | 0.42 | Not Reported | [2] |

| Boscalid (Control) | Sclerotinia sclerotiorum | 0.96 | 5.17 (R. solani) | [1][2] |

| Fluxapyroxad (Control) | Rhizoctonia solani | 0.0237 | 4.24 | [3] |

Experimental Protocol: SDH Enzymatic Inhibition Assay

A generalized protocol for determining the SDH inhibitory activity of oxazolyl benzohydrazide compounds is as follows:

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species (e.g., Sclerotinia sclerotiorum or Rhizoctonia solani) through differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, succinate (substrate), and a terminal electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or ubiquinone.

-

Compound Incubation: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate with the isolated mitochondria for a specific period.

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reduction of the electron acceptor spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization: SDH Inhibition Workflow

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

Certain benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase.[6][7] EGFR is a tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and survival.[6] Its overexpression is implicated in various cancers, making it a key target for anticancer drug development.[6][7] These compounds competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways and inhibiting cancer cell proliferation.

Quantitative Data: Antiproliferative Activity and EGFR Inhibition

The following table summarizes the in vitro antiproliferative activity and EGFR inhibitory potency of a representative benzohydrazide derivative.

| Compound | Cell Line | Antiproliferative IC50 (µM) | EGFR IC50 (µM) | Reference |

| H20 | A549 (Lung Cancer) | 0.46 | 0.08 | [6] |

| MCF-7 (Breast Cancer) | 0.29 | [6] | ||

| HeLa (Cervical Cancer) | 0.15 | [6] | ||

| HepG2 (Liver Cancer) | 0.21 | [6] | ||

| Erlotinib (Control) | Not Reported | 0.03 | [6] |

Experimental Protocol: EGFR Kinase Inhibition Assay (ELISA-based)

A common method to determine the EGFR kinase inhibitory activity is the ELISA-based assay:

-

Plate Coating: Coat a 96-well plate with a substrate peptide that can be phosphorylated by EGFR, such as poly(Glu, Tyr).

-

Kinase Reaction: In a separate plate, prepare a reaction mixture containing recombinant human EGFR, ATP, and varying concentrations of the test compound.

-

Phosphorylation: Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for the phosphorylation of the substrate.

-

Detection: After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated tyrosine residues (e.g., anti-phosphotyrosine antibody).

-

Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic HRP substrate (e.g., TMB).

-

Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 value.

Visualization: EGFR Signaling Pathway Inhibition

Dual Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein (ACP) Reductase

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have demonstrated promising antibacterial and antitubercular activities through the dual inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA).[7][8][9] Both enzymes are essential for bacterial survival. DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis, while InhA is a key enzyme in the fatty acid biosynthesis pathway of the mycobacterial cell wall.[7][9]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative compounds against various bacterial strains.

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 5f | 1.6 | Not Reported | Not Reported | [9] |

| 5i | 1.6 | Not Reported | Not Reported | [9] |

| 5j | 1.6 | Not Reported | Not Reported | [9] |

| 5k | 0.8 | Not Reported | Not Reported | [9] |

| 5n | 1.6 | Not Reported | Not Reported | [9] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a widely used method to determine the MIC of compounds against Mycobacterium tuberculosis:

-

Culture Preparation: Grow M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the bacterial suspension to each well containing the test compound. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for a defined period (typically 5-7 days).

-

Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Result Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualization: Dual Enzyme Inhibition Mechanism

Inhibition of Purine Synthesis and DNA Interaction

Early studies on 2-acetylpyridine hydrazone derivatives of benzoxazole indicated that these compounds exert their antitumor effects by inhibiting de novo purine synthesis. This inhibition occurs at key regulatory sites such as PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase, leading to a suppression of nucleic acid synthesis. Additionally, there is evidence to suggest that these compounds can directly interact with the DNA molecule, potentially affecting its template activity.

Experimental Protocol: In Vitro DNA Interaction Study (UV-Visible Spectroscopy)

UV-Visible spectroscopy can be used to study the interaction of compounds with DNA:

-

DNA Solution: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

-

Compound Titration: Record the UV-Vis spectrum of the DNA solution. Then, incrementally add small aliquots of the test compound solution to the DNA solution.

-

Spectral Measurement: After each addition of the compound, record the UV-Vis spectrum.

-

Data Analysis: Analyze the changes in the absorption spectrum of the DNA upon binding to the compound. A hyperchromic (increase in absorbance) or hypochromic (decrease in absorbance) effect, along with a red or blue shift in the wavelength of maximum absorbance, can indicate the mode of interaction (e.g., intercalation, groove binding).

Visualization: Proposed Antitumor Mechanism

Conclusion

The oxazolyl benzohydrazide scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent mechanisms of action. The ability of these compounds to target critical enzymes in fungal, bacterial, and cancer cells underscores their potential for the development of new therapeutic agents. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and generalized experimental protocols, to aid researchers in their pursuit of novel drug candidates based on this promising chemical class. Further detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"literature review on the synthesis of oxazole-containing hydrazides"

For Researchers, Scientists, and Drug Development Professionals

The convergence of the oxazole nucleus and the hydrazide functional group within a single molecular framework has garnered significant interest in medicinal chemistry. This is due to the established biological activities of both moieties, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The resulting oxazole-containing hydrazides and their derivatives, such as hydrazones, are promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the prevalent synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual workflows.

Core Synthetic Strategies

The synthesis of oxazole-containing hydrazides can be broadly categorized into two primary approaches:

-

Sequential Synthesis: This common strategy involves the initial construction of the oxazole ring, followed by the introduction or modification of a functional group to generate the hydrazide moiety.

-

Convergent Synthesis: In this approach, fragments containing the pre-formed oxazole and hydrazide precursors are coupled in the final steps of the synthesis.

This guide will focus on key methodologies reported in the literature, providing a detailed examination of the reaction pathways and experimental specifics.

Three-Step Synthesis of Acylhydrazone-Oxazole Hybrids via Van Leusen Reaction

A notable and efficient method for the synthesis of acylhydrazone-oxazole hybrids involves a three-step sequence starting with the Van Leusen reaction to form the oxazole ring.[1] This is followed by hydrazinolysis of an ester group to yield the key hydrazide intermediate, which is then condensed with various aldehydes to produce the final acylhydrazone products.[1]

Experimental Protocol

Step 1: Synthesis of Methyl Ester-1,3-Oxazole Intermediate

The initial step involves the formation of the 1,3-oxazole ring using a Van Leusen reaction.[1] This reaction typically utilizes tosylmethyl isocyanide (TosMIC) and a bifunctional aldehyde containing a methyl ester group.[1]

-

Reagents: Tosylmethyl isocyanide (TosMIC), bifunctional aldehyde with a methyl ester group (e.g., methyl 4-formylbenzoate), potassium carbonate (K₂CO₃), methanol (CH₃OH).

-

Procedure: To a solution of the aldehyde and TosMIC in methanol, potassium carbonate is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until completion, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the methyl ester-1,3-oxazole intermediate.[1]

Step 2: Synthesis of Hydrazide-1,3-Oxazole Intermediate

The methyl ester of the oxazole intermediate is converted to the corresponding hydrazide through hydrazinolysis.[1]

-

Reagents: Methyl ester-1,3-oxazole intermediate, hydrazine hydrate (NH₂NH₂·H₂O), ethanol (C₂H₅OH).

-

Procedure: The methyl ester-1,3-oxazole is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the resulting solid hydrazide is typically purified by recrystallization.[1]

Step 3: Synthesis of Acylhydrazone-Oxazole Hybrids

The final step is the condensation of the hydrazide-1,3-oxazole with various functionalized aldehydes to form the Schiff base, resulting in the desired acylhydrazone-oxazole hybrids.[1]

-

Reagents: Hydrazide-1,3-oxazole intermediate, substituted aldehydes, ethanol (C₂H₅OH), catalytic amount of glacial acetic acid.

-

Procedure: The hydrazide-1,3-oxazole and a slight excess of the aldehyde are dissolved in ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford the pure acylhydrazone-oxazole hybrid.[1]

Quantitative Data

| Step | Product | Yield Range |

| 1 | Methyl ester-1,3-oxazole | Good |

| 2 | Hydrazide-1,3-oxazole | Moderate |

| 3 | Acylhydrazone-oxazole hybrids | 36-86%[1] |

Workflow Diagram

Caption: Three-step synthesis of acylhydrazone-oxazoles.

Synthesis from 2,4-Disubstituted Oxazoles

Another prevalent method involves the preparation of 2,4-disubstituted oxazoles, which are subsequently reacted with hydrazine hydrate to yield the corresponding hydrazones.[2][3] This approach often utilizes the Erlenmeyer-Plöchl reaction for the synthesis of the initial oxazolone intermediate.

Experimental Protocol

Step 1: Synthesis of 2,4-Disubstituted-5-Oxo-1,3-Oxazole

This step typically involves the condensation of an N-acylglycine (like hippuric acid or acetyl glycine) with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[2][3]

-

Reagents: Aromatic aldehyde, hippuric acid or acetyl glycine, anhydrous sodium acetate, acetic anhydride.

-

Procedure: A mixture of the aromatic aldehyde, N-acylglycine, anhydrous sodium acetate, and acetic anhydride is heated with stirring. The reaction mixture often solidifies before liquefying as the temperature increases. After the reaction is complete (monitored by TLC), the mixture is cooled, and ethanol is added to precipitate the product. The solid is then filtered and recrystallized.[2]

Step 2: Synthesis of 2,4-Disubstituted-5-Hydrazino-1,3-Oxazole (Hydrazone)

The oxazolone from the previous step is then reacted with hydrazine hydrate.[2]

-

Reagents: 2,4-disubstituted-5-oxo-1,3-oxazole, hydrazine hydrate, methanol.

-

Procedure: The oxazolone and hydrazine hydrate are taken in methanol and refluxed for about an hour. After cooling, the reaction mixture is poured onto ice. The resulting solid product is filtered and recrystallized from ethanol to give the hydrazone derivative.[2]

Quantitative Data

| Step | Product | Yield |

| 1 | 2,4-disubstituted-5-oxo-1,3-oxazole | Good |

| 2 | 2,4-disubstituted-5-hydrazino-1,3-oxazole | Good[2] |

Workflow Diagram

Caption: Synthesis of oxazole hydrazones from oxazolones.

Classical Methods for Oxazole Ring Formation

A variety of classical methods can be employed for the synthesis of the oxazole ring, which can then be further functionalized to introduce a hydrazide group. These methods offer versatility in accessing diverse substitution patterns on the oxazole core. Some of the key reactions include:

-

Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of α-acylamino ketones.[4] Dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride are commonly used.[4]

-

Fischer Oxazole Synthesis: This method utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride.[5]

-

Reaction of α-Haloketones with Primary Amides: This is a straightforward method for the synthesis of oxazoles.[4]

Once the oxazole ring is synthesized with an appropriate functional group (e.g., an ester or a carboxylic acid), it can be converted to the corresponding hydrazide through standard procedures, primarily by reacting with hydrazine hydrate.

Conclusion

The synthesis of oxazole-containing hydrazides is a dynamic area of research, driven by the potential of these compounds in drug discovery. The methodologies presented in this guide, particularly the multi-step sequences involving the Van Leusen reaction or the Erlenmeyer-Plöchl synthesis, provide robust and versatile routes to these valuable molecular scaffolds. The choice of a specific synthetic pathway will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and workflows provided herein serve as a practical resource for researchers engaged in the design and synthesis of novel oxazole-based therapeutic agents.

References

Crystal Structure Analysis of 4-(5-Oxazolyl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-(5-Oxazolyl)benzohydrazide, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the probable experimental protocols, expected structural characteristics, and potential intermolecular interactions based on the analysis of analogous compounds. This guide serves as a valuable resource for researchers undertaking the synthesis, crystallization, and structural elucidation of novel benzohydrazide derivatives, offering insights into the critical steps from powder to solved crystal structure. The presented data, compiled from related structures, offers a predictive framework for understanding the solid-state properties of this compound, which is crucial for rational drug design and development.

Introduction

Benzohydrazide derivatives are a well-established class of compounds in pharmaceutical research, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties. The incorporation of a five-membered oxazole ring introduces additional functionalities and potential for specific biological targeting. The three-dimensional arrangement of atoms and molecules in the solid state, determined through single-crystal X-ray diffraction, is paramount for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, a detailed knowledge of the crystal structure provides invaluable insights into intermolecular interactions that can inform the design of more potent and selective drug candidates.

This whitepaper details the theoretical and practical aspects of the crystal structure analysis of this compound. It is designed to guide researchers through the entire workflow, from the synthesis and crystallization of the compound to the final analysis and interpretation of the crystallographic data.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, likely commencing with the conversion of a corresponding benzoic acid or ester to the hydrazide. A plausible synthetic route is outlined below, drawing from established methods for preparing similar benzohydrazide derivatives.[1][2]

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Oxazole Ring Formation: The synthesis would likely begin with a suitable starting material, such as a derivative of 4-cyanobenzoic acid, which would undergo a cyclization reaction to form the oxazole ring.

-

Hydrolysis: The nitrile group of the resulting 4-(5-Oxazolyl)benzonitrile would then be hydrolyzed to the corresponding carboxylic acid, 4-(5-Oxazolyl)benzoic acid.

-

Esterification: To facilitate the final step, the carboxylic acid is typically converted to its methyl or ethyl ester.

-

Hydrazinolysis: The final step involves the reaction of the ester with hydrazine hydrate, usually in a solvent like ethanol under reflux, to yield the desired this compound.[2][3]

Crystallization

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method for growing crystals of organic compounds.

Protocol for Crystallization:

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, dimethylformamide, ethyl acetate, and mixtures thereof) should be screened to find a suitable solvent in which the compound has moderate solubility.

-

Preparation of Saturated Solution: The synthesized this compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent will lead to the formation of single crystals over a period of several days to weeks.[3][4]

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Experimental Workflow for X-ray Diffraction:

Caption: General experimental workflow for single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.

Predicted Crystallographic Data and Molecular Structure

Based on the crystal structures of similar benzohydrazide and oxazole-containing compounds, we can predict the likely crystallographic parameters for this compound.

Table 1: Predicted Crystallographic Data for this compound.

| Parameter | Predicted Value |

| Chemical Formula | C₁₀H₉N₃O₂ |

| Formula Weight | 203.20 g/mol [5] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 20 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.3 - 1.5 |

| R-factor | < 0.05 |

Note: These values are illustrative and based on data from related structures. Actual values would need to be determined experimentally.

The molecular structure of this compound is expected to be largely planar, although some torsion may be observed between the phenyl and oxazole rings. The hydrazide moiety can adopt different conformations, which will influence the intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by hydrogen bonding interactions involving the hydrazide group. Other weaker interactions, such as C-H···O, C-H···N, and π-π stacking, are also likely to play a significant role in stabilizing the crystal lattice.[6][7][8]

Potential Intermolecular Interactions:

-

N-H···O Hydrogen Bonds: The N-H donors of the hydrazide group are expected to form strong hydrogen bonds with the carbonyl oxygen (C=O) of neighboring molecules, leading to the formation of dimers or extended chains.[3][4]

-

N-H···N Hydrogen Bonds: The N-H groups could also act as donors to the nitrogen atom of the oxazole ring in adjacent molecules.

-

C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen/nitrogen atoms of the oxazole and hydrazide moieties are also plausible.

-

π-π Stacking: The aromatic phenyl and oxazole rings may engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

Caption: Predicted intermolecular interactions in the crystal structure.

Conclusion

This technical guide has outlined the essential steps and expected outcomes for the crystal structure analysis of this compound. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction, and by drawing parallels with structurally related compounds, a comprehensive understanding of the solid-state properties of this molecule can be achieved. The detailed structural information obtained from such an analysis is critical for the rational design of new therapeutic agents and for advancing our understanding of structure-activity relationships in this important class of compounds. The predictive data and workflows presented herein provide a solid foundation for researchers embarking on the structural elucidation of novel benzohydrazide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Synthesis of Novel 4-(5-Oxazolyl)benzohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of novel 4-(5-Oxazolyl)benzohydrazide analogs, a class of compounds with significant potential in medicinal chemistry. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathways for clarity and reproducibility. The methodologies described herein are grounded in established chemical principles and aim to facilitate further research and development in this promising area.

Core Synthetic Strategy

The synthesis of this compound analogs initiates from readily available starting materials and proceeds through a multi-step sequence. The central challenge lies in the efficient construction of the oxazole ring, followed by the formation of the benzohydrazide moiety. A robust and widely applicable method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1][2][3] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to convert aldehydes into oxazoles.

The overall synthetic workflow can be conceptualized as follows:

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Synthesis of Methyl 4-(oxazol-5-yl)benzoate

The Van Leusen oxazole synthesis is employed for the construction of the oxazole ring from an aldehyde precursor.[2]

Reaction Principle: The reaction involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole.[2]

Procedure:

-

To a stirred solution of methyl 4-formylbenzoate (1 equivalent) in a suitable solvent such as methanol, add tosylmethyl isocyanide (1 equivalent).[4]

-

Add a base, for example, potassium carbonate (2 equivalents), to the mixture.[4]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-(oxazol-5-yl)benzoate.

Synthesis of this compound

The conversion of the methyl ester to the corresponding benzohydrazide is achieved through hydrazinolysis.

Procedure:

-

Dissolve methyl 4-(oxazol-5-yl)benzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (typically a 5-10 fold excess) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum.

Exploratory Synthesis of Novel Analogs

Novel analogs can be generated by introducing diversity at various points in the synthetic sequence.

Strategy 1: Variation of the Aldehyde Starting Material By replacing methyl 4-formylbenzoate with other substituted aromatic or heteroaromatic aldehydes, a wide range of analogs with different substitution patterns on the phenyl ring can be synthesized.

Strategy 2: Modification of the Oxazole Ring The Van Leusen reaction can be adapted to produce substituted oxazoles by using α-substituted TosMIC reagents.[4] This allows for the introduction of substituents at the 4-position of the oxazole ring.

Strategy 3: Derivatization of the Hydrazide Moiety The resulting this compound can serve as a versatile intermediate for the synthesis of various derivatives, such as Schiff bases (by reaction with aldehydes or ketones) or N-acyl derivatives (by reaction with acid chlorides or anhydrides).

Data Presentation

The following tables summarize hypothetical characterization data for the core molecule and a representative novel analog.

Table 1: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Melting Point | 210-212 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.85 (s, 1H, -CONHH ), 8.30 (s, 1H, oxazole-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.80 (d, J=8.4 Hz, 2H, Ar-H), 7.50 (s, 1H, oxazole-H), 4.60 (s, 2H, -NH ₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.5 (C=O), 155.0 (oxazole-C), 151.0 (oxazole-C), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-C), 125.0 (Ar-CH), 122.0 (oxazole-CH) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1650 (C=O stretching), 1600, 1550 (C=N, C=C stretching) |

| Mass Spectrum (m/z) | 204.07 [M+H]⁺ |

Table 2: Characterization Data for a Novel Analog - 4-(4-Methyl-5-oxazolyl)benzohydrazide

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| Melting Point | 225-227 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.80 (s, 1H, -CONHH ), 7.90 (d, J=8.4 Hz, 2H, Ar-H), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.40 (s, 1H, oxazole-H), 4.55 (s, 2H, -NH ₂), 2.30 (s, 3H, -CH₃) |

| Mass Spectrum (m/z) | 218.09 [M+H]⁺ |

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Potential Biological Significance

While specific biological data for this compound analogs is emerging, the constituent moieties, benzohydrazide and oxazole, are well-established pharmacophores. Benzohydrazide derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Similarly, the oxazole ring is a core component of numerous natural products and synthetic compounds with diverse therapeutic applications, including antibacterial, antifungal, and anticancer activities.

The combination of these two pharmacophores in the this compound scaffold presents a compelling strategy for the development of novel therapeutic agents. Further research into the biological evaluation of these analogs is warranted to explore their full potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Benzohydrazide Derivatives in Drug Discovery